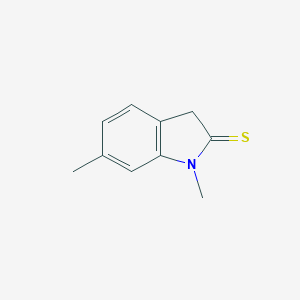

1,6-Dimethylindoline-2-thione

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

156136-67-3 |

|---|---|

Fórmula molecular |

C10H11NS |

Peso molecular |

177.27 g/mol |

Nombre IUPAC |

1,6-dimethyl-3H-indole-2-thione |

InChI |

InChI=1S/C10H11NS/c1-7-3-4-8-6-10(12)11(2)9(8)5-7/h3-5H,6H2,1-2H3 |

Clave InChI |

OSNMWSIWAZUHAQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(CC(=S)N2C)C=C1 |

SMILES canónico |

CC1=CC2=C(CC(=S)N2C)C=C1 |

Sinónimos |

2H-Indole-2-thione, 1,3-dihydro-1,6-dimethyl- |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of the Indoline-2-thione Scaffold

The indoline-2-thione scaffold is a significant heterocyclic moiety that has garnered interest in medicinal chemistry due to its diverse biological activities. These compounds are derivatives of dihydroindole featuring a thione group at the 2-position and exist in tautomeric equilibrium with 2-mercaptoindole.[1] Their structural features make them valuable precursors for the synthesis of more complex indole-annulated heterocycles and as potential therapeutic agents.[1][2]

Physicochemical Properties of Indoline-2-thione

Quantitative data for the parent compound, indoline-2-thione, is summarized below. These properties provide a baseline for understanding the characteristics of its substituted derivatives, such as the 1,6-dimethyl variant.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NS | [1][3] |

| Molecular Weight | 149.21 g/mol | [1][3] |

| Appearance | White solid | [1] |

| Melting Point | 44–45 °C | [1] |

| Density | 1.27 g/cm³ | [1] |

| XLogP3 (Computed) | 1.8 | [3] |

| Topological Polar Surface Area (Computed) | 44.1 Ų | [3] |

| Exact Mass (Computed) | 149.02992040 Da | [3] |

Experimental Protocols

While a specific protocol for 1,6-dimethylindoline-2-thione is not documented, its synthesis would likely follow established methods for N-alkylation and thionation of an appropriate oxindole precursor. Below are representative experimental protocols for the synthesis of the indoline-2-thione core and its N-substituted derivatives.

1. General Synthesis of Indoline-2-thione via Thionation of 2-Oxindole

The most common method for preparing indoline-2-thiones is the thionation of the corresponding oxindole (indolin-2-one).[1] A frequently used thionating agent is phosphorus pentasulfide (P₄S₁₀) in a suitable solvent.

-

Materials: 2-Oxindole, Phosphorus Pentasulfide (P₄S₁₀), Pyridine, Acetonitrile or Dimethyl Sulfone.

-

Procedure:

-

A mixture of P₄S₁₀ and pyridine is prepared in a solvent such as acetonitrile or dimethyl sulfone. This forms a P₄S₁₀-pyridine complex.

-

The 2-oxindole precursor is added to the reaction mixture.

-

The mixture is heated under reflux for a specified period, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then purified, typically by column chromatography on silica gel, to yield the indoline-2-thione product.[1]

-

2. General Synthesis of N-Substituted Indoline-2-thiones

N-substituted derivatives, such as the N-methyl component of the target compound, are typically prepared from the corresponding N-substituted oxindole. Alternatively, direct alkylation of the indoline-2-thione nitrogen can be performed.

-

Materials: Indoline-2-thione, a suitable base (e.g., Sodium Hydride), an alkylating agent (e.g., Methyl Iodide), and an anhydrous solvent (e.g., Tetrahydrofuran - THF).

-

Procedure:

-

Indoline-2-thione is dissolved in an anhydrous solvent like THF under an inert atmosphere (e.g., nitrogen or argon).

-

A base, such as sodium hydride, is added portion-wise to the solution at a controlled temperature (often 0 °C) to deprotonate the nitrogen atom, forming the corresponding anion.

-

The alkylating agent (e.g., methyl iodide for N-methylation) is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

The reaction is quenched, typically with water or a saturated ammonium chloride solution.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography yields the desired N-substituted indoline-2-thione.[2]

-

References

Crystal Structure Analysis of 1,6-Dimethylindoline-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure and detailed analytical methodologies for 1,6-Dimethylindoline-2-thione. In the absence of published experimental data for this specific compound, this document leverages established knowledge from closely related indoline-2-thione and heterocyclic thione analogs to predict its structural and spectroscopic properties. Detailed experimental protocols for synthesis, purification, crystal growth, and characterization via X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are presented. This guide serves as a robust methodological framework for researchers undertaking the empirical study of this compound and similar novel heterocyclic compounds.

Introduction

Indoline-2-thione derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as synthetic intermediates.[1] The introduction of methyl groups at the 1- and 6-positions of the indoline scaffold is expected to influence the molecule's steric and electronic properties, potentially impacting its crystal packing and biological efficacy. A thorough understanding of the three-dimensional structure of this compound is paramount for structure-activity relationship (SAR) studies and rational drug design.

This whitepaper outlines the predicted structural characteristics of this compound and provides detailed, actionable protocols for its definitive analysis.

Predicted Molecular and Crystal Structure

Based on the analysis of analogous compounds, the key crystallographic and molecular parameters for this compound are predicted as follows. These values serve as a baseline for comparison with future experimental data.

Predicted Crystallographic Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-105 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 |

Predicted Bond Lengths and Angles

| Bond/Angle | Predicted Value |

| C=S Bond Length (Å) | 1.65 - 1.75 |

| C-N Bond Lengths (Å) | 1.35 - 1.45 |

| C-C Bond Lengths (Å) | 1.38 - 1.52 (aromatic/aliphatic) |

| C-S-C Angle (°) | Not Applicable |

| N-C=S Angle (°) | 125 - 130 |

| C-N-C Angle (°) | 110 - 120 |

Experimental Protocols

This section details the methodologies for the synthesis, purification, crystal growth, and structural characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the thionation of the corresponding oxindole precursor, 1,6-dimethylindolin-2-one.

Materials:

-

1,6-dimethylindolin-2-one

-

Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous Toluene or Xylene

-

Sodium Bicarbonate Solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a solution of 1,6-dimethylindolin-2-one (1.0 eq) in anhydrous toluene, add Lawesson's Reagent (0.5 eq) or P₄S₁₀ (0.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Crystallization

The growth of high-quality single crystals is crucial for X-ray diffraction analysis.[2][3]

Method 1: Slow Evaporation

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of dichloromethane and hexane) in a clean vial.

-

Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

Method 2: Vapor Diffusion

-

Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile, poor solvent (e.g., hexane or pentane).

-

The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[4]

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (typically 100 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Spectroscopic Analysis

Spectroscopic methods provide complementary information to confirm the identity and purity of the synthesized compound.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indoline ring, and the two methyl groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the thione carbon (C=S), the aromatic carbons, the methylene carbon, and the methyl carbons.

Predicted NMR Data (in CDCl₃):

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ¹H | Aromatic: 6.8-7.5, Methylene (CH₂): 3.0-3.5, N-CH₃: 3.2-3.8, Ar-CH₃: 2.2-2.5 |

| ¹³C | C=S: 190-210, Aromatic: 110-145, Methylene (CH₂): 35-45, N-CH₃: 30-40, Ar-CH₃: 20-25 |

3.4.2. Infrared (IR) Spectroscopy The IR spectrum will provide information about the functional groups present in the molecule.

Predicted IR Data (cm⁻¹):

| Functional Group | Predicted Absorption Range |

|---|---|

| N-H Stretch | Not Applicable |

| C-H Stretch (sp²) | 3000-3100 |

| C-H Stretch (sp³) | 2850-3000 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C=S Stretch | 1050-1250 |

Conclusion

While experimental data for this compound is not currently available in the public domain, this technical guide provides a comprehensive framework for its synthesis and detailed structural analysis. The predictive data, based on analogous compounds, offers a valuable starting point for researchers. The detailed experimental protocols for synthesis, crystallization, X-ray crystallography, and spectroscopic analysis are designed to be directly applicable for the empirical investigation of this novel compound. The elucidation of the crystal structure of this compound will undoubtedly contribute to a deeper understanding of the structure-property relationships within this important class of heterocyclic molecules.

References

- 1. Identification of indoline-2-thione analogs as novel potent inhibitors of α-melanocyte stimulating hormone induced melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 4. rigaku.com [rigaku.com]

The Rising Therapeutic Potential of Substituted Indoline-2-thiones: A Technical Guide

Abstract

The indoline-2-thione scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current research on substituted indoline-2-thiones, with a primary focus on their anticancer and antimicrobial properties. We present a comprehensive overview of their mechanisms of action, including the inhibition of key signaling pathways and enzymes crucial for pathogen and cancer cell survival. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of cellular signaling pathways to facilitate further investigation and development of this promising class of therapeutic agents.

Introduction

The search for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor in the field of drug discovery. Heterocyclic compounds, particularly those containing the indole nucleus, have historically been a rich source of biologically active molecules.[1] Among these, the indoline-2-thione core, a sulfur analogue of oxindole, has garnered significant attention due to its versatile chemical nature and a broad range of pharmacological activities. This guide delves into the significant anticancer and antimicrobial potential of substituted indoline-2-thiones, presenting a consolidated resource for the scientific community.

Anticancer Activity of Substituted Indoline-2-thiones

Substituted indoline-2-thiones have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression, such as cell proliferation, angiogenesis, and apoptosis.

Mechanism of Action: Inhibition of Tyrosine Kinases and Tubulin Polymerization

A primary mechanism through which indoline-2-one derivatives, the oxygen analogues of indoline-2-thiones, exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs).[2] Notably, they have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] Sunitinib, an indolin-2-one derivative, is a marketed antiangiogenic drug that functions as a VEGFR inhibitor.[2] The indoline-2-one core is considered essential for this inhibitory activity, with substitutions at the C-3 position playing a critical role in modulating potency and selectivity.[2]

Another significant anticancer mechanism is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Certain indoline derivatives have been shown to bind to the colchicine-binding site of β-tubulin, thereby inhibiting microtubule formation.[3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various substituted indoline-2-one derivatives, which serve as close structural analogs and predictive models for the activity of indoline-2-thiones. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| SSSK16 | Spiro-indolin-2-one derivative | MCF-7 (Breast) | 0.44 | [4] |

| SSSK17 | Spiro-indolin-2-one derivative | MCF-7 (Breast) | 0.04 | [4] |

| IVc | 1,3,4-Thiadiazole-indolin-2-one hybrid | Breast Cancer Panel | 1.47 | [5] |

| VIc | 1,3,4-Thiadiazole-indolin-2-one hybrid | Colon Cancer Panel | 1.40 | [5] |

| 5h | Indolin-2-one with 4-thiazolidinone moiety | HT-29 (Colon) | 0.016 | [6] |

| 5h | Indolin-2-one with 4-thiazolidinone moiety | H460 (Lung) | 0.0037 | [6] |

| Indole-triazole 3d | Indole-triazole derivative | - | - | [7] |

| Indole-thiadiazole 2c | Indole-thiadiazole derivative | - | - | [7] |

| Thiazolo-indoline 12 | Thiazolo-indolin-2-one derivative | - | 40.71 nM (DHFR IC50) | [8] |

Antimicrobial Activity of Substituted Indoline-2-thiones

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Substituted indoline-2-thiones and their derivatives have shown promising activity against a range of bacteria and fungi.[9][10]

Mechanism of Action

The precise antimicrobial mechanisms of indoline-2-thiones are still under investigation; however, several studies on related indole derivatives suggest potential targets. One proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[8] Inhibition of DHFR disrupts DNA synthesis and repair, leading to microbial cell death.[8] Other potential mechanisms include the disruption of bacterial cell membranes and the inhibition of efflux pumps, which are responsible for pumping antibiotics out of the bacterial cell.[7]

Quantitative Antimicrobial Data

The antimicrobial efficacy of substituted indoline-2-one and -2-thione derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| Compound 2 | 3-Substituted indole-2-thione | Salmonella enterica | 125 | [9][10] |

| Compound 3 | 3-Substituted indole-2-thione | Salmonella enterica | 125 | [9][10] |

| Compound 4 | 3-Substituted indole-2-thione | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 | [9][10] |

| Compound 5 | 3-Substituted indole-2-thione | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 | [9][10] |

| Compound 6 | 3-Substituted indole-2-thione | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 | [9][10] |

| Compound 7 | 3-Substituted indole-2-thione | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 | [9][10] |

| Compound 8 | 3-Substituted indole-2-thione | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 | [9][10] |

| Indole-thiadiazole 2c | Indole-thiadiazole derivative | Bacillus subtilis | 3.125 | [7] |

| Indole-triazole 3c | Indole-triazole derivative | Bacillus subtilis | 3.125 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anticancer and antimicrobial activities of substituted indoline-2-thiones.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Substituted indoline-2-thione compounds

-

Human cancer cell lines (e.g., MCF-7, HT-29)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Substituted indoline-2-thione compounds

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Protocol:

-

Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Substituted indoline-2-thione compounds

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Protocol:

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compound at various concentrations.

-

Tubulin Addition: Add a solution of purified tubulin to each well.

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Monitoring Polymerization: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: The rate of polymerization is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathways and Visualizations

To provide a clearer understanding of the molecular mechanisms underlying the biological activities of substituted indoline-2-thiones, this section presents diagrams of key signaling pathways generated using Graphviz.

VEGFR2 Signaling Pathway in Angiogenesis

Substituted indoline-2-thiones can inhibit angiogenesis by targeting the VEGFR2 signaling pathway. The diagram below illustrates the key steps in this pathway and the point of inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

In-Silico Prediction of 1,6-Dimethylindoline-2-thione Bioactivity: A Technical Guide

Introduction

1,6-Dimethylindoline-2-thione is a heterocyclic compound belonging to the indoline class, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring with a thione group. While the specific bioactivity of this compound is not extensively documented in publicly available literature, the indoline and thiazolidine-2-thione scaffolds are present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This technical guide outlines a comprehensive in-silico approach to predict the potential bioactivities of this compound, providing a framework for researchers and drug development professionals to assess its therapeutic potential prior to synthesis and experimental validation.[5]

The in-silico workflow described herein integrates several computational techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By simulating the interaction of this compound with various biological targets and predicting its pharmacokinetic and toxicological properties, this approach enables a multifaceted evaluation of its drug-like characteristics.

Overall Workflow for In-Silico Bioactivity Prediction

The in-silico investigation of this compound's bioactivity follows a structured workflow, commencing with the preparation of the ligand and potential protein targets, followed by a series of computational analyses to predict its biological effects and pharmacokinetic profile.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium in 1,6-dimethylindoline-2-thione and related heterocyclic compounds. The thione-enethiol tautomerism inherent to these structures is a critical consideration in drug design and development, as the predominant tautomer can significantly influence the molecule's physicochemical properties, receptor binding, and metabolic stability. This document synthesizes available spectroscopic data from closely related analogs, outlines detailed experimental protocols for tautomer analysis, and presents computational insights into the relative stability of the tautomeric forms.

Thione-Enethiol Tautomerism in Indoline-2-thiones

Indoline-2-thione and its derivatives can exist in two tautomeric forms: the thione form (a lactam analog) and the enethiol form (an aromatic indole derivative). The position of this equilibrium is influenced by factors such as substitution patterns, solvent polarity, and temperature.

For this compound, the two tautomers are the This compound (thione form) and 2-mercapto-1,6-dimethyl-1H-indole (enethiol form).

Tautomeric equilibrium of this compound.

Based on studies of analogous compounds, N-alkylation of the indoline ring system strongly favors the thione tautomer. Therefore, it is anticipated that this compound will exist predominantly in the thione form in most solvents. The 6-methyl group, being an electron-donating group, is expected to have a minor electronic influence on the equilibrium compared to the N-methylation.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from a commercially available precursor. The general workflow involves the synthesis of the corresponding oxindole intermediate, followed by thionation.

Synthetic workflow for this compound.

Step 1: Synthesis of 1,6-Dimethyl-2-oxindole

A plausible route to the intermediate, 1,6-dimethyl-2-oxindole, involves a multi-step sequence starting from 5-methyl-2-nitroaniline, adapting known procedures for oxindole synthesis.

Step 2: Thionation of 1,6-Dimethyl-2-oxindole

The thionation of the oxindole can be accomplished using various thionating agents, with Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a suitable high-boiling solvent like toluene or pyridine being common choices.

Spectroscopic Data of Related Indoline-2-thiones

Table 1: UV-Vis Absorption Maxima (λmax) of Indoline-2-thione Derivatives

| Compound | Solvent | Thione Form λmax (nm) | Enethiol Form λmax (nm) | Reference |

| 3-Phenylindoline-2-thione | 95% EtOH | ~320 | ~290 | Hino et al. (1971) |

| 3-Phenylindoline-2-thione | Methanol | - | Predominant | Hino et al. (1971) |

| 1-Methyl-3-phenylindoline-2-thione | 95% EtOH | ~321 | - | Hino et al. (1971) |

| 1-Methylindoline-2-thione | 95% EtOH | ~328 | - | Hino et al. (1971) |

Note: The thione form typically exhibits a longer wavelength absorption compared to the enethiol form.

Table 2: 1H NMR Chemical Shifts (δ, ppm) of Indoline-2-thione Derivatives in CDCl₃

| Compound | Tautomer | H-3 | N-CH₃ | Aromatic-CH₃ | Aromatic-H | Reference |

| 3-Phenylindoline-2-thione | Thione | 4.80 (s) | - | - | 6.8-7.5 (m) | Hino et al. (1971) |

| Enethiol | - | - | - | 6.8-7.5 (m) | Hino et al. (1971) | |

| 1-Methyl-3-phenylindoline-2-thione | Thione | 4.83 (s) | 3.38 (s) | - | 6.8-7.5 (m) | Hino et al. (1971) |

Note: The presence of distinct signals for the CH₂ group at C3 is characteristic of the thione form. For the enethiol form, this signal is absent, and an S-H proton signal would be expected, though it may be broad and difficult to observe.

Experimental Protocols

Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy

Objective: To quantify the ratio of thione to enethiol tautomers in solution.

Materials:

-

This compound sample

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a solution of this compound in the desired deuterated solvent at a known concentration (typically 5-10 mg/mL).

-

Transfer the solution to an NMR tube.

-

Acquire a 1H NMR spectrum at a constant temperature.

-

Identify the characteristic signals for both the thione and enethiol tautomers. For the thione form, a key signal will be the singlet for the C3-methylene protons. For the enethiol form, the absence of this signal and the potential presence of a broad SH peak would be indicative.

-

Integrate the area of a well-resolved, non-overlapping signal for each tautomer.

-

Calculate the molar ratio of the tautomers using the following formula, accounting for the number of protons giving rise to each signal:

Ratio (Thione:Enethiol) = (IntegralThione / nThione) : (IntegralEnethiol / nEnethiol)

where n is the number of protons for the integrated signal.

-

Repeat the measurement in different solvents to assess the solvent effect on the equilibrium.

Analysis of Tautomerism by UV-Vis Spectroscopy

Objective: To qualitatively and semi-quantitatively analyze the tautomeric composition based on electronic absorption spectra.

Materials:

-

This compound sample

-

Spectroscopic grade solvents (e.g., ethanol, methanol, chloroform, cyclohexane)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-500 nm).

-

Identify the absorption maxima (λmax) corresponding to the thione and enethiol forms. As a general rule, the thione tautomer absorbs at a longer wavelength.

-

To obtain more quantitative information, the spectra of "fixed" tautomers (e.g., S-methylated enethiol and a fully substituted thione) can be used as references to deconvolve the spectrum of the tautomeric mixture.

-

The relative contributions of each tautomer can be estimated by comparing the absorbance at their respective λmax values, although this is less precise than the NMR method.

Computational Analysis of Tautomer Stability

Density Functional Theory (DFT) calculations can provide valuable insights into the relative thermodynamic stabilities of the tautomers. By calculating the Gibbs free energy (ΔG) of both the thione and enethiol forms, the equilibrium constant (KT) can be predicted.

Logical flow for computational stability analysis.

Such calculations typically show that for N-alkylated indoline-2-thiones, the thione tautomer is significantly more stable, which would be in agreement with the expected experimental observations for this compound.

Conclusion

The tautomeric behavior of this compound is a crucial aspect of its chemical identity. Based on evidence from analogous structures, the thione form is expected to be the predominant species in solution. This guide provides the foundational knowledge and detailed experimental frameworks for researchers to synthesize, characterize, and quantify the tautomeric equilibrium of this and related heterocyclic systems. A thorough understanding of these tautomeric preferences is essential for the rational design and development of novel therapeutics based on the indoline-2-thione scaffold.

A Methodological Guide to Determining the Chemical Stability and Degradation Profile of 1,6-Dimethylindoline-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive approach for evaluating the chemical stability and degradation profile of 1,6-Dimethylindoline-2-thione. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document serves as a methodological framework. It details the standard experimental protocols and data analysis techniques necessary to establish a complete stability profile, drawing upon established practices for analogous heterocyclic thione compounds.

Introduction to Stability Testing

For any new chemical entity intended for pharmaceutical use, a thorough understanding of its chemical stability is paramount. Stability testing provides critical information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a crucial component of this process, designed to identify the likely degradation products and establish the intrinsic stability of the molecule. These studies are essential for developing stable formulations and establishing appropriate storage conditions and shelf-life.[1]

The objectives of a comprehensive stability and degradation profile for this compound would be:

-

To identify the degradation pathways under various stress conditions.

-

To elucidate the structure of potential degradation products.

-

To determine the intrinsic stability of the molecule.

-

To develop and validate a stability-indicating analytical method.[1]

Recommended Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[1] A systematic approach involves subjecting a solution of this compound to hydrolytic, oxidative, photolytic, and thermal stress.

Table 1: Summary of Recommended Forced Degradation Conditions

| Stress Condition | Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 80°C | To evaluate stability in acidic environments. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 80°C | To evaluate stability in alkaline environments. |

| Neutral Hydrolysis | Purified Water, Room Temperature to 80°C | To assess stability in a neutral aqueous environment. |

| Oxidation | 3% - 30% H₂O₂, Room Temperature | To investigate susceptibility to oxidative degradation. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | To determine the impact of light exposure on stability.[2] |

| Thermal Stress (Solution) | Solution heated at 40°C - 80°C | To assess the stability of the compound in solution at elevated temperatures. |

| Thermal Stress (Solid State) | Solid drug substance heated at temperatures below its melting point (e.g., 60°C, 80°C, 105°C). | To evaluate the thermal stability of the solid form.[3] |

Experimental Protocols

The following sections detail the methodologies for the key forced degradation experiments.

The hydrolytic stability of a compound is assessed across a range of pH values. Studies on similar heterocyclic structures, such as hydrazones and oximes, have demonstrated that the rate of hydrolysis can be significantly influenced by pH, with acid catalysis being a common mechanism.[4][5] For this compound, a similar pH-dependent degradation could be anticipated.

Protocol:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl, purified water, and 0.1 M NaOH to achieve the desired final concentration.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Oxidative degradation is typically investigated using hydrogen peroxide. The thione moiety in this compound may be susceptible to oxidation.

Protocol:

-

Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% or 30%).

-

Maintain the solution at room temperature and protect it from light.

-

Collect samples at various time points.

-

Analyze the samples using an appropriate analytical method, such as HPLC, to monitor the degradation.

Photostability testing is crucial to determine if the compound is light-sensitive. Regulatory guidelines, such as ICH Q1B, provide standardized conditions for photostability testing.[2]

Protocol:

-

Expose a solid sample of this compound and a solution in a chemically inert, transparent container to a light source that meets ICH Q1B requirements.[2] This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.[2]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After the specified exposure period, analyze both the exposed and control samples to quantify any degradation.

Thermal degradation studies are performed on both the solid drug substance and its solutions to evaluate the effect of temperature on stability.

Protocol (Solid State):

-

Place the solid this compound in a controlled temperature oven (e.g., 105°C for 6 hours).[3]

-

After the exposure period, allow the sample to cool to room temperature.

-

Dissolve the sample in a suitable solvent and analyze by HPLC.

Protocol (Solution):

-

Prepare a solution of this compound in a suitable solvent.

-

Reflux the solution at a controlled temperature (e.g., 60°C for 30 minutes).[3]

-

Cool the solution and analyze by HPLC.

Analytical Methodology

A stability-indicating analytical method is essential for separating the degradation products from the parent compound and from each other. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

For structural elucidation of the degradation products, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry), and for volatile degradants, GC-MS (Gas Chromatography-Mass Spectrometry), are invaluable.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for conducting forced degradation studies.

Potential Degradation Pathways

While specific degradation products for this compound are not documented, insights can be drawn from related structures. For instance, studies on 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione have identified hydrolysis products including formaldehyde and 1,3-dimethyl-2-thiourea.[6] The indoline ring itself may be susceptible to oxidation or ring-opening reactions under harsh conditions. The thione group could potentially be oxidized to a sulfoxide or sulfone, or hydrolyzed to the corresponding oxo-analogue (1,6-Dimethylindolin-2-one).

Conclusion

Establishing the chemical stability and degradation profile of this compound is a critical step in its development as a potential pharmaceutical agent. The methodological approach outlined in this guide, encompassing forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress, provides a robust framework for this investigation. The successful execution of these studies will yield a comprehensive understanding of the molecule's intrinsic stability and inform the development of stable formulations and appropriate analytical methods.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [iro.uiowa.edu]

A Technical Guide to the Solubility Determination of 1,6-Dimethylindoline-2-thione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility Studies

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In drug development, solubility data is crucial for:

-

Solvent selection for synthesis, recrystallization, and purification processes.

-

Formulation development of dosage forms.

-

Predicting bioavailability and dissolution rates.

-

Salt and polymorph screening .

1,6-Dimethylindoline-2-thione is a heterocyclic compound with potential pharmacological applications. Understanding its solubility profile in a range of organic solvents with varying polarities is a fundamental step in its preclinical development. The general principle of "like dissolves like" suggests that the solubility of this compound will be influenced by the polarity of the solvent.[1][2]

Theoretical Considerations

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solid to dissolve, the energy required to break the solute's crystal lattice and the solvent's intermolecular forces must be overcome by the energy released upon the formation of solute-solvent interactions.

Key factors influencing the solubility of this compound include:

-

Physicochemical Properties of the Solute: The presence of polar functional groups (like the thione group) and nonpolar regions (the dimethylated indoline ring) will dictate its interaction with different solvents.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent are critical.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[1]

-

Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.

Experimental Protocol for Solubility Determination

The isothermal saturation or shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and accuracy.[3][4]

Materials and Apparatus

-

Solute: High-purity this compound.

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

-

Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).

-

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[3]

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed typically in mg/mL or mol/L, taking into account the dilution factor.

Analytical Techniques for Concentration Measurement

The choice of analytical technique depends on the properties of the solute and the required sensitivity.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured. This method is simple but can be less accurate for low solubilities.[5]

-

UV-Vis Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining the concentration of the solute. It is particularly useful for complex mixtures and can separate the solute from any impurities.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is recommended.

Table 1: Example Template for Solubility Data of this compound at a Specified Temperature

| Organic Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 | ||

| Water | 10.2 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide outlines a robust and standardized approach for determining the solubility of this compound in various organic solvents. By following the detailed experimental protocol and employing suitable analytical techniques, researchers can generate the critical data needed to advance the development of this compound for pharmaceutical applications. The provided workflow and data presentation structure serve as a template for systematic and comparable solubility studies.

References

A Technical Guide to the Synthetic Routes for Indoline-2-thione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes for obtaining indoline-2-thione derivatives. This important class of heterocyclic compounds serves as a valuable scaffold in medicinal chemistry and drug development. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols for the synthesis of these promising molecules.

Thionation of Oxindoles and Isatins

The most direct and widely employed method for the synthesis of indoline-2-thiones is the thionation of their corresponding oxygen analogues, oxindoles (indolin-2-ones). This approach involves the replacement of the carbonyl oxygen atom at the C-2 position with a sulfur atom. The most common reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).

Using Lawesson's Reagent

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and efficient thionating agent for a wide variety of carbonyl compounds, including the lactam moiety in oxindoles.[1][2] The reaction generally proceeds under milder conditions and with greater selectivity compared to phosphorus pentasulfide.[1]

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of indoline-2-thiones using Lawesson's reagent.

Experimental Protocol: Synthesis of Thioacridines using Lawesson's Reagent [3]

-

A mixture of the appropriate acridine-1,8-dione (1 equivalent) and Lawesson's reagent (2 equivalents) is taken in toluene.

-

The reaction mixture is refluxed at 130°C in an oil bath.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the toluene is evaporated under reduced pressure to obtain a solid.

-

The solid is dissolved in ethyl acetate (EtOAc) and washed with excess water.

-

The organic layer is collected, dried over anhydrous sodium sulfate (Na₂SO₄), and the EtOAc is removed using a rotary evaporator to yield the crude product.

-

The crude product is purified by recrystallization from ethanol.

Quantitative Data: Thionation of Amides with Lawesson's Reagent [4]

| Entry | Amide Substrate | Reaction Time (h) | Yield (%) |

| 1 | N-phenylbenzamide | 2.5 | 95 |

| 2 | N-(4-methoxyphenyl)benzamide | 2.5 | 96 |

| 3 | N-(4-chlorophenyl)benzamide | 3.0 | 94 |

| 4 | N-benzylbenzamide | 2.0 | 96 |

| 5 | Benzamide | 3.5 | 89 |

Using Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide is another effective, albeit often more aggressive, thionating agent.[5] It can be used in various solvents, with pyridine being a common choice to form a more reactive complex.

N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis

A more contemporary approach involves the construction of the indoline-2-thione core through a catalytic method. One such method utilizes an N-heterocyclic carbene (NHC) to catalyze the reaction between α,β-unsaturated aldehydes bearing an isothiocyanato moiety and a suitable nucleophile. This elegant method allows for the creation of 3,3-disubstituted indoline-2-thiones with an all-carbon quaternary center at the C-3 position.[6]

The logical flow of this catalytic cycle is presented below:

Caption: Logical workflow for the NHC-catalyzed synthesis of indoline-2-thiones.

Experimental Protocol: NHC-Catalyzed Synthesis of 3,3-Disubstituted indoline-2-thiones

A detailed protocol for this specific reaction is proprietary to the developing research group and would require access to the supporting information of the original publication. However, a general procedure can be outlined based on similar NHC-catalyzed reactions:

-

To a solution of the α,β-unsaturated aldehyde bearing an isothiocyanato moiety (1 equivalent) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., argon), is added the NHC precursor (e.g., a triazolium salt, 0.1-0.2 equivalents) and a base (e.g., DBU, 0.1-0.2 equivalents) to generate the NHC in situ.

-

The appropriate heteroatomic nucleophile (1.1-1.5 equivalents) is then added to the reaction mixture.

-

The reaction is stirred at a specified temperature (e.g., room temperature to 40°C) and monitored by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired 3,3-disubstituted indoline-2-thione.

Quantitative Data: Substrate Scope for NHC-Catalyzed Synthesis

| Entry | Aldehyde Substrate | Nucleophile | Yield (%) |

| 1 | (E)-3-(2-isothiocyanatophenyl)acrylaldehyde | Methylamine | 75 |

| 2 | (E)-3-(2-isothiocyanato-5-methylphenyl)acrylaldehyde | Phenylamine | 68 |

| 3 | (E)-3-(5-chloro-2-isothiocyanatophenyl)acrylaldehyde | Methanol | 82 |

| 4 | (E)-3-(2-isothiocyanatophenyl)but-2-enal | Thiophenol | 65 |

Intramolecular Cyclization Routes

The construction of the indoline ring system through intramolecular cyclization is a powerful strategy in heterocyclic chemistry.[7] While less commonly reported specifically for indoline-2-thiones, this approach holds significant potential. A plausible retrosynthetic analysis suggests that a suitably functionalized thioanilide could undergo cyclization to form the indoline-2-thione core. For instance, an N-aryl thioamide bearing a leaving group or a reactive moiety on the ortho position of the aryl ring could be a viable precursor.

A proposed generalized pathway is illustrated below:

Caption: Proposed workflow for synthesizing indoline-2-thiones via intramolecular cyclization.

Experimental Protocol: Brønsted Acid-Catalyzed Intramolecular Hydroamination [8]

While not directly yielding an indoline-2-thione, this protocol for the synthesis of indolines from N-arylsulfonyl-2-allylanilines illustrates the principle of intramolecular cyclization that could be adapted.

-

N-Arylsulfonyl-2-allylaniline (1 equivalent) is dissolved in toluene.

-

A catalytic amount of triflic acid (TfOH, 20 mol%) is added to the solution.

-

The reaction mixture is heated to 80°C.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is isolated and purified by standard methods.

Biological Relevance and Signaling Pathways

Indoline-based scaffolds are prevalent in a multitude of biologically active compounds and approved drugs. While research into the specific biological activities of indoline-2-thione derivatives is ongoing, related indole and indolinone compounds have been shown to modulate key cellular signaling pathways implicated in inflammation and cancer, such as the NF-κB and MAPK pathways.[9][10] Inhibition of these pathways is a critical strategy in the development of novel therapeutics for these diseases.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune response and inflammation.[9] In a simplified representation, pro-inflammatory stimuli lead to the activation of the IKK complex, which in turn phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Indole derivatives have been shown to inhibit this pathway, potentially at multiple nodes.[9]

Caption: Potential inhibition of the NF-κB signaling pathway by indoline-2-thione derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another fundamental pathway involved in cellular processes such as proliferation, differentiation, and stress responses.[10] Key components of this pathway include ERK, JNK, and p38 MAPKs. Dysregulation of MAPK signaling is a hallmark of many cancers and inflammatory diseases. Certain indole derivatives have demonstrated the ability to inhibit the phosphorylation, and thus the activation, of key kinases in this pathway.[10]

Caption: Potential points of inhibition in the MAPK signaling cascade by indoline-2-thione derivatives.

References

- 1. Lawesson's Reagent [organic-chemistry.org]

- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3,3-disubstituted indoline-2-thiones catalysed by an N-heterocyclic carbene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors for the Treatment of Cancer and Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,6-Dimethylindoline-2-thione

This document provides a detailed two-step protocol for the synthesis of 1,6-Dimethylindoline-2-thione, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis involves the N-methylation of 6-methylindolin-2-one followed by thionation of the resulting 1,6-dimethylindolin-2-one.

Experimental Protocols

Step 1: Synthesis of 1,6-Dimethylindolin-2-one

This procedure outlines the N-methylation of 6-methylindolin-2-one.

Materials:

-

6-methylindolin-2-one

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Heptane

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Dropping funnel

-

Heating mantle

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 6-methylindolin-2-one (1.0 eq) and deionized water.

-

Add a 50% aqueous solution of sodium hydroxide (2.25 eq) to the flask.

-

Heat the mixture to 40°C with stirring.

-

Slowly add dimethyl sulfate (1.5 eq) dropwise via the dropping funnel. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to 100°C and maintain for 15 minutes.

-

Cool the mixture to 60°C and add a second portion of dimethyl sulfate (0.425 eq).

-

Heat the mixture again to 100°C and maintain for another 15 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of heptane and ethyl acetate as the mobile phase.

-

Once the reaction is complete, cool the mixture to 50°C and adjust the pH to approximately 7 with concentrated hydrochloric acid.

-

Cool the mixture to room temperature and then to 0-5°C in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to yield 1,6-dimethylindolin-2-one.

Step 2: Synthesis of this compound

This protocol describes the thionation of 1,6-dimethylindolin-2-one using Lawesson's reagent.

Materials:

-

1,6-dimethylindolin-2-one

-

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous toluene

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask, dissolve 1,6-dimethylindolin-2-one (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (1.0 eq) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 1-2 hours. The color of the solution may change from dark red to yellowish.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a minimal amount of dichloromethane and filter it through a short pad of silica gel to remove inorganic byproducts.

-

Evaporate the dichloromethane to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Reactant | Reagent(s) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 6-methylindolin-2-one | Dimethyl sulfate, NaOH | Water | 0.5 | 100 | ~65-75 |

| 2 | 1,6-dimethylindolin-2-one | Lawesson's reagent | Toluene | 1-2 | Reflux (111) | ~80-90 |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

High-Yield Synthesis of N-Substituted Indoline-2-thiones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted indoline-2-thiones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds are recognized for their diverse biological activities, including potential applications as kinase inhibitors and anticancer agents. The efficient and high-yield synthesis of these molecules is crucial for further investigation and development. This document provides detailed protocols for the synthesis of N-substituted indoline-2-thiones, primarily through the thionation of the corresponding N-substituted oxindoles using Lawesson's reagent.

Synthetic Overview

The principal and most effective method for preparing N-substituted indoline-2-thiones is the direct thionation of the carbonyl group at the C-2 position of an N-substituted oxindole (isatin derivative). Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is the preferred reagent for this transformation due to its mild reaction conditions and high yields compared to other thionating agents like phosphorus pentasulfide.[1][2][3] The precursor N-substituted oxindoles can be readily synthesized from commercially available isatins or via methods such as the Sandmeyer isatin synthesis from anilines.[4][5][6]

Data Presentation: Synthesis of N-Substituted Indoline-2-thiones

The following table summarizes typical reaction conditions and yields for the thionation of various N-substituted oxindoles using Lawesson's reagent. While specific yields for a wide range of N-substituted indoline-2-thiones are dispersed throughout the literature, the data presented for analogous thionations of similar lactam-containing heterocycles demonstrate the general efficiency of this method.

| Entry | N-Substituent (R) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl | Toluene | 110 (Reflux) | 16 | 95 | [7] |

| 2 | Phenyl | Toluene | 130 (Reflux) | 0.25 | 90 | [8] |

| 3 | 4-Methylphenyl | Toluene | 110 (Reflux) | 3 | 79 | [9] |

| 4 | 4-Methoxyphenyl | Toluene | 130 (Reflux) | 0.25 | 90 | [8] |

| 5 | 4-Chlorophenyl | Toluene | 130 (Reflux) | 0.22 | 85 | [8] |

| 6 | tert-Butyl | Toluene | 110 (Reflux) | 0.5 | 93 | [10] |

Note: Yields are for isolated products after purification. The data for entries 2-5 are for the analogous thionation of acridinediones, demonstrating the general applicability and high yields of Lawesson's reagent.[8] Entry 1 is for a quinolone.[7] Entry 3 is for a thioamide.[9] Entry 6 is for a bridged lactam.[10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Indoline-2-thiones

This protocol provides a general method for the thionation of N-substituted oxindoles using Lawesson's reagent.

Materials:

-

N-substituted oxindole (1.0 equiv)

-

Lawesson's Reagent (0.6 equiv)

-

Anhydrous Toluene

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-substituted oxindole (1.0 equiv) and Lawesson's reagent (0.6 equiv).

-

Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.

-

Heat the reaction mixture to reflux (approximately 110-130 °C) under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-16 hours, substrate-dependent).[7]

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted indoline-2-thione.[7]

Protocol 2: Chromatography-Free Workup Procedure

A significant challenge in syntheses using Lawesson's reagent is the removal of the phosphorus-containing byproducts, which often have similar polarity to the desired product.[10] The following protocol describes a modified workup to circumvent the need for column chromatography.[9][11]

Additional Materials:

-

Ethylene Glycol or Ethanol

Modified Workup Procedure (Steps 5-8 from Protocol 1): 5. After the reaction is complete (Step 4), cool the reaction mixture. 6. Add an excess of ethylene glycol or ethanol to the mixture and heat at reflux for 2-4 hours. This step converts the phosphorus byproducts into more polar, water-soluble species.[11] 7. Cool the mixture, remove the toluene under reduced pressure, and perform a liquid-liquid extraction with ethyl acetate and water. 8. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄. 9. Filter and concentrate the organic phase under reduced pressure. The resulting crude product is often of high purity. If necessary, further purification can be achieved by recrystallization.

Visualizations

Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of N-substituted indoline-2-thiones.

Caption: General workflow for indoline-2-thione synthesis.

Reaction Mechanism

The thionation of a carbonyl group with Lawesson's reagent proceeds through a four-membered ring intermediate, analogous to the mechanism of the Wittig reaction.[1][2]

Caption: Mechanism of thionation with Lawesson's reagent.

References

- 1. Lawesson's Reagent [organic-chemistry.org]

- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent : Oriental Journal of Chemistry [orientjchem.org]

- 9. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

Application of 1,3-Dimethylimidazolidine-2-thione in Organic Synthesis

Introduction

1,3-Dimethylimidazolidine-2-thione, a cyclic thiourea derivative, serves as a versatile reagent and ligand in organic synthesis. Its utility stems from the nucleophilic sulfur atom and the thermal stability of the molecule. This document outlines key applications, including its role in coordination chemistry and as a precursor for various heterocyclic compounds. The protocols provided herein are intended for researchers and professionals in organic chemistry and drug development.

Key Applications

-

Coordination Chemistry: The thione group in 1,3-dimethylimidazolidine-2-thione acts as an excellent ligand for transition metals. It forms stable complexes with metals such as copper(I) and silver(I), which can then be used as catalysts or in materials science.

-

Precursor for N-Heterocyclic Carbenes (NHCs): The thione can be converted into the corresponding N-heterocyclic carbene, a class of compounds widely used as ligands in organometallic catalysis.

-

Synthesis of Novel Heterocycles: The reactive nature of the thiourea moiety allows for its incorporation into larger, more complex heterocyclic systems with potential biological activity.

Experimental Protocols

Protocol 1: Synthesis of a Copper(I) Complex with 1,3-Dimethylimidazolidine-2-thione

This protocol describes the synthesis of a copper(I) complex, which can be utilized in subsequent catalytic reactions.

Materials:

-

1,3-Dimethylimidazolidine-2-thione (1.0 mmol, 130.2 mg)

-

Copper(I) Iodide (1.0 mmol, 190.4 mg)

-

Acetonitrile (10 mL)

-

Diethyl ether (20 mL)

Procedure:

-

In a 50 mL round-bottom flask, dissolve 1,3-dimethylimidazolidine-2-thione in 10 mL of acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

Add copper(I) iodide to the solution with stirring.

-

Continue stirring the mixture at room temperature for 2 hours. The formation of a precipitate may be observed.

-

After 2 hours, add 20 mL of diethyl ether to the mixture to precipitate the product completely.

-

Collect the solid product by vacuum filtration and wash with a small amount of diethyl ether.

-

Dry the product under vacuum to yield the copper(I) complex.

Characterization: The resulting complex can be characterized by elemental analysis, FT-IR spectroscopy (observing a shift in the C=S stretching frequency), and X-ray crystallography.

Protocol 2: Acylation of Imidazolidine-2-thione (A Related Precursor)

While specific acylation protocols for 1,6-Dimethylindoline-2-thione are unavailable, this general procedure for a related compound, imidazolidine-2-thione, is provided as a representative example of its reactivity. This reaction is a key step in the synthesis of various derivatives.[1]

Materials:

-

Imidazolidine-2-thione (1.0 mmol)

-

Acyl chloride (e.g., Benzoyl chloride, 1.1 mmol)

-

Dimethylacetamide (DMA) as solvent

-

Triethylamine (TEA) or Pyridine as base

Procedure for Mono-acylation:

-

Dissolve imidazolidine-2-thione in DMA in a reaction vessel.

-

Add the acyl chloride to the solution. The reaction may proceed to form either mono- or di-acylated products depending on the nature of the acylating agent.[1]

Procedure for Asymmetric Di-acylation:

-

Start with a mono-acylated imidazolidine-2-thione (e.g., N-benzoyl-imidazolidine-2-thione).

-

Dissolve the mono-acylated compound in either pyridine or a mixture of DMF and TEA.[1]

-

Add a different acyl chloride to the reaction mixture.

-

The reaction conditions (solvent and base) are chosen based on the reactivity of the specific acyl chloride.[1]

Quantitative Data for Asymmetric Di-acylation of N-benzoyl-imidazolidine-2-thione [1]

| Product | Acyl Chloride | Solvent/Base | Yield (%) |

| 4 | Acetyl chloride | DMF/TEA | Moderate-Good |

| 5 | Isobutyryl chloride | DMF/TEA | Moderate-Good |

| 6 | 4-Nitrobenzoyl chloride | Pyridine | Moderate-Good |

| 7 | 2-Nitrobenzoyl chloride | Pyridine | Moderate-Good |

| 8 | 4-Chlorobenzoyl chloride | Pyridine | Moderate-Good |

| 9 | 2-Furoyl chloride | Pyridine | Moderate-Good |

| 10 | 2-Thiophenecarbonyl chloride | Pyridine | Moderate-Good |

Note: "Moderate-to-good yields" are stated in the source literature, specific percentages were not provided in the abstract.[1]

Disclaimer

References

Application Notes and Protocols: Imidazolidine-2-thione as a Versatile Precursor for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidine-2-thione is a pharmaceutically significant scaffold found in various agents with antimicrobial, anticancer, and pesticide properties.[1] Its derivatives have shown activity as adenosine-A2B receptor antagonists, relevant for pulmonary and cardiovascular disorders and cancers, and as GPR6 inverse agonists for neuropsychiatric disorders.[1] Furthermore, metal complexes of imidazolidine-2-thione analogs have been explored as antimicrobial and anticancer agents.[1] This document provides detailed protocols for the synthesis of novel mono- and di-acylated imidazolidine-2-thione derivatives and their preliminary biological evaluation.

Data Presentation

Table 1: Synthesis of Asymmetric Di-acylthioureas